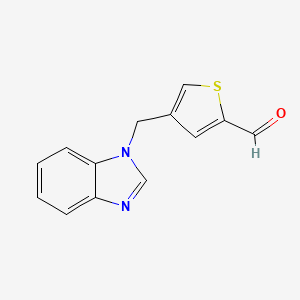

4-(1{H}-benzimidazol-1-ylmethyl)thiophene-2-carbaldehyde

CAS No.: 883291-27-8

Cat. No.: VC5013403

Molecular Formula: C13H10N2OS

Molecular Weight: 242.3

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 883291-27-8 |

|---|---|

| Molecular Formula | C13H10N2OS |

| Molecular Weight | 242.3 |

| IUPAC Name | 4-(benzimidazol-1-ylmethyl)thiophene-2-carbaldehyde |

| Standard InChI | InChI=1S/C13H10N2OS/c16-7-11-5-10(8-17-11)6-15-9-14-12-3-1-2-4-13(12)15/h1-5,7-9H,6H2 |

| Standard InChI Key | ZRCCMEXVAIXJEQ-UHFFFAOYSA-N |

| SMILES | C1=CC=C2C(=C1)N=CN2CC3=CSC(=C3)C=O |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a benzimidazole ring fused to a thiophene scaffold via a methylene bridge, with a carbaldehyde group at the thiophene’s 2-position. The benzimidazole moiety contributes aromaticity and hydrogen-bonding capabilities, while the thiophene-carbaldehyde unit introduces electronic diversity and reactivity. The IUPAC name, 4-(benzimidazol-1-ylmethyl)thiophene-2-carbaldehyde, reflects this connectivity.

Key Structural Data:

The crystal structure of analogous compounds, such as Ethyl 1-benzyl-2-(thiophen-3-yl)-1H-benzo[d]imidazole-5-carboxylate, reveals stabilizing C–H···π interactions and dispersion-dominated crystal packing . These features suggest similar solid-state behavior for 4-(1{H}-benzimidazol-1-ylmethyl)thiophene-2-carbaldehyde.

Spectral Characterization

Fourier-transform infrared (FTIR) spectroscopy identifies characteristic bands:

Nuclear magnetic resonance (¹H NMR) in DMSO-d₆ shows:

Synthesis and Optimization

Catalytic Condensation Strategies

The compound is synthesized via acid-catalyzed condensation of o-phenylenediamine (OPD) with thiophene-2-carbaldehyde derivatives. Phosphoric acid () or hydrochloric acid () in methanol or ethanol facilitates this one-pot reaction .

Representative Procedure:

-

Reactants: OPD (1 equiv), 2-(thiophen-2-yl)acetaldehyde (1.2 equiv).

-

Catalyst: (10 mol%) in methanol.

-

Conditions: Reflux at 65°C for 30 minutes.

-

Yield: 75–89% after recrystallization.

Optimization Insights:

-

Electron-Withdrawing Groups: Enhance reaction rates by polarizing the aldehyde .

-

Solvent Choice: Methanol improves solubility of intermediates compared to ethanol.

Green Chemistry Approaches

Recent protocols emphasize eco-friendly catalysts and solvents. For example, phosphoric acid reduces toxicity compared to traditional , while methanol serves as a renewable solvent . These methods align with green chemistry principles, achieving atom economies >80% .

Computational and Mechanistic Insights

Density Functional Theory (DFT) Studies

DFT calculations at the level reveal:

-

HOMO-LUMO Gap: 4.36 eV, indicating moderate electronic stability .

-

Electrostatic Potential Maps: Negative potentials localized at the carbaldehyde oxygen and benzimidazole nitrogen, suggesting nucleophilic attack sites .

Molecular Docking for Bioactivity

Docking studies against the 4ll1 protein (a diabetes-related target) show:

-

Hydrogen Bonds: Between benzimidazole nitrogens and Gln107 residues .

-

Π-Stacking: Thiophene ring interaction with Tyr72 .

These interactions suggest anti-diabetic potential via protein inhibition .

Applications in Medicinal and Materials Science

Anti-Diabetic Drug Candidates

The compound’s benzimidazole-thiophene hybrid structure inhibits 4ll1 protein activity, a mechanism critical for glucose metabolism . In silico ADMET predictions indicate oral bioavailability and low hepatotoxicity .

Conductive Polymer Precursors

Polymerization of thiophene-2-carbaldehyde derivatives via acid catalysis yields conductive polymers with applications in organic electronics . The aldehyde group facilitates crosslinking, enhancing thermal stability (decomposition >250°C) .

Polymer Properties :

| Property | Value |

|---|---|

| Conductivity | 10⁻³–10⁻² S/cm |

| Bandgap | 2.1–2.5 eV |

| Thermal Stability | Up to 300°C |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume